molecular formula C8H10N2O2 B2366627 Methyl 6-amino-3-methylpyridine-2-carboxylate CAS No. 1319069-28-7

Methyl 6-amino-3-methylpyridine-2-carboxylate

Cat. No.: B2366627
CAS No.: 1319069-28-7
M. Wt: 166.18
InChI Key: ASNYRAXHXYEHDP-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-methylpyridine-2-carboxylate (CAS 1319069-28-7) is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This aminomethyl pyridine derivative serves as a versatile and valuable scaffold in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel therapeutic agents. Compounds based on the aminomethyl-pyridine skeleton are of significant interest in drug discovery due to their potential for molecular recognition. Research on structurally similar molecules has shown that this class of compounds can be optimized to achieve high potency and selectivity for biological targets . For instance, related 5-aminomethyl-pyridines have been investigated as potent, nanomolar-range inhibitors of Dipeptidyl peptidase-IV (DPP-4), a key target for the treatment of type 2 diabetes . Furthermore, pyridine-carboxylate derivatives are widely used in coordination chemistry for synthesizing metal complexes, which are explored for their various biological activities, including enzyme inhibition . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

methyl 6-amino-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNYRAXHXYEHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319069-28-7
Record name methyl 6-amino-3-methylpyridine-2-carboxylate
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Preparation Methods

Multi-Step Synthesis from 6-Amino-2-Methylpyridine

Diazotization and Bromination

The synthesis begins with 6-amino-2-methylpyridine, which undergoes diazotization using hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at –20 to 0°C. Bromine is then introduced to yield 6-bromo-2-methylpyridine. Key parameters include:

  • Molar ratios : 6-Amino-2-methylpyridine : HBr : Br₂ = 1 : 3–4 : 1.1–1.3.
  • Yield : 92% with >99% purity.

Oxidation to Carboxylic Acid

The brominated intermediate is oxidized using potassium permanganate (KMnO₄) in aqueous medium at 65–70°C:

  • Reaction time : 6–8 hours.
  • Yield : 89% (6-bromo-3-methylpyridine-2-carboxylic acid).

Esterification with Methanol

The carboxylic acid is esterified using methanol and p-toluenesulfonic acid (PTSA) as a catalyst under reflux:

  • Conditions : 4 hours reflux, methanol in excess (1:40–60 molar ratio).
  • Purification : Recrystallization with ethyl acetate/petroleum ether.
  • Yield : 94%.
Table 1: Multi-Step Synthesis Parameters
Step Reagents/Conditions Yield Purity
Diazotization/Bromination HBr, NaNO₂, Br₂, –20°C to 0°C 92% 99.3%
Oxidation KMnO₄, H₂O, 65–70°C 89% 98.3%
Esterification MeOH, PTSA, reflux 94% 99.5%

Direct Esterification of 6-Amino-3-Methylpyridine-2-Carboxylic Acid

Acyl Chloride Intermediate

6-Amino-3-methylpyridine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(6]). The intermediate is then reacted with methanol:

  • Conditions : 0°C to room temperature, triethylamine (TEA) as base.
  • Yield : 70–88% after column chromatography.

Acid-Catalyzed Esterification

Alternatively, the carboxylic acid is directly esterified with methanol using sulfuric acid (H₂SO₄) or PTSA under reflux:

  • Catalyst loading : 0.1–0.16 equivalents relative to substrate.
  • Reaction time : 2–8 hours.
Table 2: Esterification Methods Comparison
Method Catalyst Temperature Yield
Acyl Chloride Route SOCl₂, TEA 0–25°C 88%
Direct Acid Catalysis H₂SO₄/PTSA Reflux 94%

Halogenation-Amination Pathways

Bromination Followed by Ammonolysis

A halogenated precursor (e.g., 6-bromo-3-methylpyridine-2-carboxylate) undergoes amination with ammonia or methylamine under high-pressure conditions:

  • Conditions : 100–130 bar H₂, Pd/C or PtO₂ catalyst.
  • Yield : 61–86%.

Microwave-Assisted Amination

Microwave irradiation enhances reaction efficiency in substituting bromine with amino groups:

  • Conditions : 150°C, 5–30 minutes, Zn(CN)₂, and Pd(PPh₃)₄.
  • Yield : 70–95%.

Industrial-Scale Optimization

Continuous Flow Processing

Industrial methods prioritize continuous flow reactors for esterification and oxidation steps:

  • Benefits : Reduced reaction time (20–30 minutes), higher throughput.
  • Example : 100 L reactor achieves 64.6% yield for analogous pyridine esters.

Solvent and Catalyst Selection

  • Solvents : Dichloromethane (DCM) for acyl chloride formation; ethanol/water for reductions.
  • Catalysts : Raney Ni for hydrogenations; PTSA for esterifications.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-oxidation during KMnO₄ treatment generates carboxylic acid byproducts.
  • Solution : Controlled temperature (60–70°C) and stoichiometric KMnO₄.

Purification Difficulties

  • Issue : Residual catalysts (e.g., PTSA) in esterification.
  • Solution : Washing with saturated NaHCO₃ and recrystallization.

Emerging Methodologies

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification for greener synthesis:

  • Conditions : 40°C, solvent-free, 80–90% yield.

Photocatalytic Amination

Visible-light-driven amination of halogenated precursors shows promise for low-energy pathways.

Biological Activity

Methyl 6-amino-3-methylpyridine-2-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula C7H8N2O2C_7H_8N_2O_2. Its structure features an amino group at the 6-position and a methyl ester at the 2-position of the pyridine ring, which contributes to its chemical reactivity and biological activity. The presence of these functional groups allows for potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for treating bacterial infections. Its structural features suggest possible interactions with bacterial receptors, potentially leading to inhibition of bacterial growth .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor , affecting various metabolic pathways. For instance, studies have shown that similar compounds can modulate enzyme activity by interacting with active sites or altering enzyme conformation .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation in experimental models, possibly through the inhibition of pro-inflammatory cytokines . This makes it a candidate for developing treatments for conditions like arthritis and other inflammatory diseases.

Comparison with Related Compounds

The biological activities of this compound can be compared with those of structurally similar compounds. Below is a table summarizing some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
This compoundC7H8N2O2Exhibits antimicrobial and anti-inflammatory activity
Methyl 6-amino-3-bromopicolinateC7H7BrN2O2Contains bromine; different reactivity profiles
Methyl 3-amino-6-methylpyridine-2-carboxylateC7H8N2O2Different amino positioning; varied biological activity

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound inhibited the growth of several bacterial strains in vitro, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Activity : In a controlled experiment involving human whole blood assays, this compound showed significant inhibition of PGE2-induced TNFα reduction, indicating its effectiveness in modulating inflammatory responses .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-amino-3-methylpyridine-2-carboxylate has been investigated for its potential therapeutic benefits, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound acts as a modulator for amyloid beta, which is implicated in the pathogenesis of Alzheimer's. Research indicates that derivatives of this compound could help prevent the deposition of β-amyloid in the brain, thereby mitigating cognitive decline associated with the disease .

Case Study: Amyloid Beta Modulation

A study demonstrated that this compound derivatives showed promising results in preclinical models for reducing amyloid plaque formation. These findings suggest a potential pathway for developing new treatments for Alzheimer's disease and related disorders .

Agrochemicals

The compound is also utilized in the development of agrochemicals. Its derivatives have been shown to possess herbicidal and fungicidal properties, making them valuable in agricultural applications. The effectiveness of these compounds can be attributed to their ability to disrupt specific biochemical pathways in target organisms.

Case Study: Herbicidal Activity

Research focused on the herbicidal activity of this compound derivatives found that they effectively inhibited the growth of several weed species. This was achieved through a mechanism involving the inhibition of key enzymes involved in plant metabolism, demonstrating their potential as environmentally friendly herbicides .

Materials Science

In materials science, this compound is employed as a building block for synthesizing complex organic materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the development of new materials with desirable properties.

Data Table: Comparison of Polymerization Methods

MethodReaction ConditionsYield (%)Properties
Free Radical Polymerization60 °C, 24 hours85High thermal stability
Ionic PolymerizationRoom temperature, 48 hours90Enhanced mechanical strength
Coordination PolymerizationUnder inert atmosphere75Improved conductivity

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have been studied for their potential antibacterial properties and catalytic activities.

Case Study: Antibacterial Complexes

A series of metal complexes formed with this compound were tested against gram-positive and gram-negative bacteria. Results indicated that certain complexes exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Analysis

The table below compares the target compound with structurally analogous pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Methyl 6-amino-3-methylpyridine-2-carboxylate 2-COOCH₃, 3-CH₃, 6-NH₂ C₉H₁₁N₂O₂ 181.20 Pharmaceutical intermediates, ligand synthesis
Methyl 2-amino-6-bromopyridine-3-carboxylate 3-COOCH₃, 2-NH₂, 6-Br C₇H₇BrN₂O₂ 243.05 Cross-coupling reactions, bioactive molecule synthesis
Methyl 6-methylpyridine-2-carboxylate 2-COOCH₃, 6-CH₃ C₈H₉NO₂ 151.16 Organic synthesis, ester hydrolysis studies
Methyl 6-acetyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Complex bicyclic structure with chloroacetyl and acetyl groups C₁₄H₁₆ClN₃O₄S 357.81 Medicinal chemistry (kinase inhibitors, anticoagulants)
Key Observations:
  • Substituent Effects: The amino group at position 6 in the target compound enhances solubility in polar solvents (e.g., water or ethanol) compared to non-amino analogs like Methyl 6-methylpyridine-2-carboxylate . Bromine in Methyl 2-amino-6-bromopyridine-3-carboxylate increases molecular weight and lipophilicity, making it suitable for Suzuki-Miyaura cross-coupling reactions . Steric hindrance in complex derivatives (e.g., tetrahydrothieno-fused pyridines) limits reactivity but improves target specificity in drug design .
  • Functional Group Reactivity: Ester groups in all compounds undergo hydrolysis to carboxylic acids under acidic/basic conditions, but the presence of electron-donating groups (e.g., -NH₂) accelerates this process . Amino groups enable conjugation with carbonyl compounds or participation in heterocyclic ring-forming reactions .

Comparison with Natural Product Methyl Esters

Methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester and communic acid methyl ester (terpenoids from Austrocedrus chilensis resin), share ester functionality with synthetic pyridine derivatives . Key differences include:

  • Source : Natural methyl esters are biosynthesized in plants, whereas pyridine derivatives are synthetically produced.
  • Applications : Terpene esters are studied for ecological roles (e.g., plant defense) , while synthetic pyridine esters are tailored for pharmaceutical or material science applications .
  • Stability : Natural esters with bulky hydrocarbon backbones exhibit higher thermal stability but lower solubility in polar solvents compared to pyridine-based analogs .

Pharmaceutical Relevance

  • The target compound’s amino and ester groups make it a precursor for antimalarial and antiviral agents. For example, similar pyridine derivatives are used in protease inhibitor synthesis .
  • Methyl 6-acetyl-2-[(chloroacetyl)amino]-...-carboxylate () demonstrates anticoagulant activity, highlighting the role of pyridine scaffolds in medicinal chemistry .

Q & A

Q. Validation Strategies :

  • Cross-validate with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups .
  • Use SHELX programs (e.g., SHELXL) for refinement, ensuring R-factors < 5% .

What analytical techniques are critical for characterizing purity and regiochemistry in this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : Distinct chemical shifts for the methyl ester (δ ~3.8 ppm, singlet) and pyridine protons (δ ~6.5–8.0 ppm) confirm regiochemistry .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 196.1) verifies molecular weight .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus
The electron-deficient pyridine ring facilitates nucleophilic attack at the 2- and 4-positions. For example:

  • Amination : The amino group acts as a directing group, enabling regioselective bromination at the 4-position using NBS (N-bromosuccinimide) .
  • Ester Hydrolysis : Base-mediated saponification (e.g., NaOH/EtOH) yields the carboxylic acid derivative, critical for further functionalization .

How do solvent polarity and temperature influence the stability of this compound?

Q. Basic Research Focus

  • Stability : The compound is hygroscopic; storage at RT in anhydrous conditions (desiccator with silica gel) prevents hydrolysis .
  • Degradation Pathways : Prolonged exposure to moisture generates 6-amino-3-methylpyridine-2-carboxylic acid, detectable via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .

What computational methods are effective for predicting the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases PDB: 2ITZ) to predict binding affinities .
  • QSAR Models : Correlate substituent effects (Hammett σ values) with IC₅₀ data to optimize bioactivity .

How can researchers address contradictory bioactivity data in enzyme inhibition assays involving this compound?

Advanced Research Focus
Contradictions may arise from:

  • Assay Conditions : Variations in buffer pH (e.g., Tris-HCl vs. phosphate) affect protonation states of the amino group .
  • Enzyme Isoforms : Selectivity profiles differ between isoforms (e.g., PDE4B vs. PDE4D) due to steric hindrance .

Mitigation : Standardize protocols (e.g., IC₅₀ determination via fluorescence polarization) and validate with orthogonal assays (e.g., SPR) .

What synthetic strategies enable the incorporation of this compound into heterocyclic scaffolds?

Q. Advanced Research Focus

  • Suzuki Coupling : Introduce aryl/heteroaryl groups at the 4-position using Pd(PPh₃)₄ catalysis .
  • Cyclocondensation : React with thioureas or hydrazines to form thienopyridines or pyrazolo[3,4-b]pyridines .

How can researchers validate the reproducibility of synthetic protocols across laboratories?

Q. Basic Research Focus

  • Interlab Studies : Share detailed protocols (e.g., reagent lot numbers, humidity controls) via platforms like PubChem .
  • Round-Robin Testing : Compare yields/purity metrics across institutions using identical starting materials .

What are the emerging applications of this compound in photopharmacology?

Q. Advanced Research Focus

  • Photoisomerization : Derivatives with azobenzene moieties enable light-controlled kinase inhibition .
  • Fluorescent Probes : Conjugation with BODIPY dyes allows real-time tracking in cellular assays .

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